molecular formula C13H16ClNO2 B3048146 1-(1-Benzofuran-2-yl)-3-(dimethylamino)propan-1-one hydrochloride CAS No. 15817-86-4

1-(1-Benzofuran-2-yl)-3-(dimethylamino)propan-1-one hydrochloride

Cat. No. B3048146
CAS RN: 15817-86-4
M. Wt: 253.72 g/mol
InChI Key: POCWIYLJOYJXOI-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-yl)-3-(dimethylamino)propan-1-one hydrochloride is a synthetic compound that belongs to the class of cathinones. It is commonly referred to as Benzofury or 6-APB. This chemical compound has been used for scientific research purposes due to its psychoactive properties that are similar to MDMA. The compound has been synthesized in the laboratory using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 1-(1-Benzofuran-2-yl)-3-(dimethylamino)propan-1-one hydrochloride involves the release of serotonin and dopamine in the brain. The compound acts as a reuptake inhibitor, preventing the reabsorption of these neurotransmitters, leading to their accumulation in the synaptic cleft. This accumulation results in increased stimulation of serotonin and dopamine receptors, leading to the characteristic psychoactive effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1-Benzofuran-2-yl)-3-(dimethylamino)propan-1-one hydrochloride include increased heart rate, blood pressure, and body temperature. The compound also causes the release of hormones such as cortisol and prolactin. The compound has been found to have neurotoxic effects in animal studies, leading to the degeneration of serotonin and dopamine neurons in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1-Benzofuran-2-yl)-3-(dimethylamino)propan-1-one hydrochloride in lab experiments include its ability to mimic the effects of MDMA, making it a useful tool for studying the role of serotonin and dopamine in regulating mood and behavior. The compound is also relatively easy to synthesize, making it readily available for research purposes.
The limitations of using 1-(1-Benzofuran-2-yl)-3-(dimethylamino)propan-1-one hydrochloride in lab experiments include its potential neurotoxic effects and the lack of long-term safety data. The compound has also been associated with adverse effects such as anxiety, nausea, and insomnia.

Future Directions

Future research on 1-(1-Benzofuran-2-yl)-3-(dimethylamino)propan-1-one hydrochloride could focus on developing safer analogs of the compound that have reduced neurotoxicity and adverse effects. The compound could also be used to study the role of serotonin and dopamine in regulating other physiological processes such as appetite and pain perception. Additionally, the compound could be used to study the effects of chronic use and withdrawal on the brain and behavior.

Scientific Research Applications

1-(1-Benzofuran-2-yl)-3-(dimethylamino)propan-1-one hydrochloride has been used for scientific research purposes to study its psychoactive properties. The compound has been found to have similar effects to MDMA, including increased sociability, empathy, and euphoria. It has also been used to study the effects of serotonin and dopamine release in the brain and their role in regulating mood and behavior.

properties

IUPAC Name

1-(1-benzofuran-2-yl)-3-(dimethylamino)propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2.ClH/c1-14(2)8-7-11(15)13-9-10-5-3-4-6-12(10)16-13;/h3-6,9H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCWIYLJOYJXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC2=CC=CC=C2O1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70604514
Record name 1-(1-Benzofuran-2-yl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzofuran-2-yl)-3-(dimethylamino)propan-1-one hydrochloride

CAS RN

15817-86-4
Record name 1-Propanone, 1-(2-benzofuranyl)-3-(dimethylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15817-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Benzofuran-2-yl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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